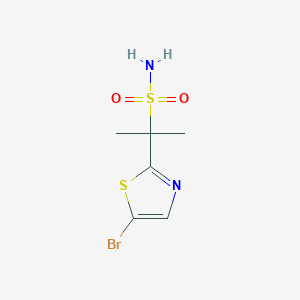
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide
描述
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a sulfonamide group attached to the propane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiazol-2-yl)propane-2-sulfonamide typically involves the bromination of a thiazole precursor followed by sulfonamide formation. One common method involves the bromination of 2-aminothiazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The resulting 5-bromo-2-aminothiazole is then reacted with propane-2-sulfonyl chloride in the presence of a base like triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
化学反应分析
Types of Reactions
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties, often through the formation of metal complexes with enhanced biological activity.
Materials Science: It is used in the development of organic materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用机制
The mechanism of action of 2-(5-Bromothiazol-2-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The bromine atom and thiazole ring contribute to the compound’s binding affinity and specificity for its targets. For example, in antimicrobial applications, the compound may inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
相似化合物的比较
Similar Compounds
5-Bromothiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a thiazole ring.
2-(4-Bromophenyl)thiazole: Similar structure but with a phenyl group instead of a sulfonamide group.
5-Bromo-2-thiophenesulfonamide: Similar structure but with a thiophene ring and sulfonamide group.
Uniqueness
2-(5-Bromothiazol-2-yl)propane-2-sulfonamide is unique due to the combination of its brominated thiazole ring and sulfonamide group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C6H9BrN2O2S2 |
|---|---|
分子量 |
285.2 g/mol |
IUPAC 名称 |
2-(5-bromo-1,3-thiazol-2-yl)propane-2-sulfonamide |
InChI |
InChI=1S/C6H9BrN2O2S2/c1-6(2,13(8,10)11)5-9-3-4(7)12-5/h3H,1-2H3,(H2,8,10,11) |
InChI 键 |
ANOROHOVEQOVIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=C(S1)Br)S(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methoxy-2-[4-(2-phenylethenyl)phenyl]-1-benzofuran](/img/structure/B8511521.png)
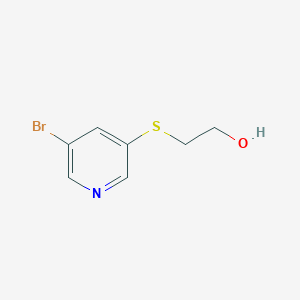
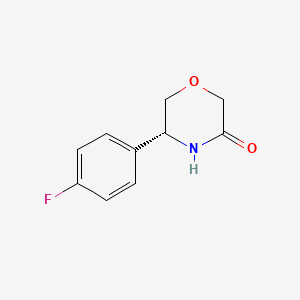
![5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid](/img/structure/B8511536.png)
![Pentanamide, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-, (2R)-](/img/structure/B8511548.png)
![tert-butyl N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B8511559.png)
![2-(4'-tert-Butyl[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B8511561.png)
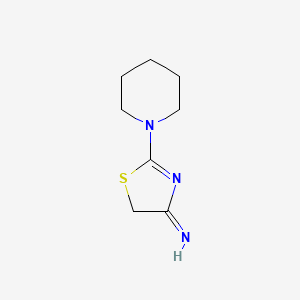
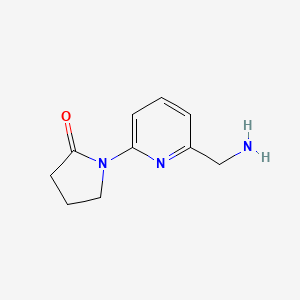
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8511580.png)
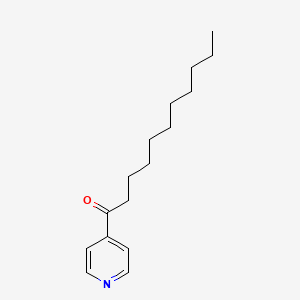

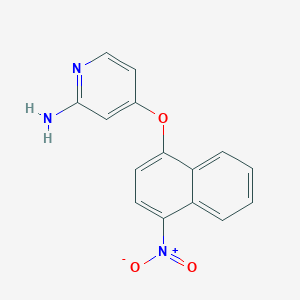
![[4-(4-Propylcyclohexyl)phenyl]acetyl chloride](/img/structure/B8511618.png)
